Benzenamine, acetate
Overview
Description
Benzenamine, acetate, also known as acetanilide, is an organic compound with the chemical formula C8H9NO. It is derived from benzenamine (aniline) and acetic acid. This compound is a white solid that is soluble in hot water and most organic solvents. Historically, it was used as an analgesic and antipyretic, but its use has declined due to its toxic effects on the liver and kidneys.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzenamine, acetate is typically synthesized through the acetylation of benzenamine. The process involves the reaction of benzenamine with acetic anhydride in the presence of a catalyst such as sodium acetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, this compound is produced by heating benzenamine with acetic anhydride. The reaction mixture is then cooled, and the solid product is filtered and purified through recrystallization. This method ensures a high yield of pure this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various products, including nitro compounds.
Reduction: It can be reduced to form aniline and other related compounds.
Substitution: this compound can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed:
Oxidation: Nitrothis compound and other oxidized derivatives.
Reduction: Aniline and related amines.
Substitution: Halogenated this compound and nitrothis compound.
Scientific Research Applications
Benzenamine, acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Biology: It serves as a model compound for studying the effects of acetylation on biological molecules.
Medicine: Although its use as a drug has declined, it is still studied for its pharmacological properties.
Industry: It is used in the manufacture of rubber, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of benzenamine, acetate involves its metabolism in the liver, where it is converted to aniline and acetic acid. Aniline can then undergo further metabolism to form various metabolites. The compound exerts its effects by interacting with cellular proteins and enzymes, leading to changes in cellular function and metabolism.
Comparison with Similar Compounds
Aniline: The parent compound of benzenamine, acetate, used in the manufacture of dyes and chemicals.
Acetanilide: Another name for this compound, with similar properties and uses.
Phenacetin: A related compound with analgesic and antipyretic properties, but with a different safety profile.
Uniqueness: this compound is unique due to its specific acetylation, which imparts distinct chemical and physical properties compared to its parent compound, aniline. Its historical use as a drug and its continued relevance in industrial applications highlight its versatility.
Properties
IUPAC Name |
acetic acid;aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N.C2H4O2/c7-6-4-2-1-3-5-6;1-2(3)4/h1-5H,7H2;1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSWXOCOMAVQKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060254 | |
Record name | Benzenamine, acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
542-14-3 | |
Record name | Aniline, acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=542-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aniline acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542143 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, acetate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Anilinium acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.003 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANILINE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K3OS48D34 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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